1-Bromo-3-(2,2-difluoroethyl)benzene
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Overview
Description
1-Bromo-3-(2,2-difluoroethyl)benzene is an organic compound with the molecular formula C8H7BrF2. It is a derivative of benzene, where a bromine atom is attached to the first carbon and a 2,2-difluoroethyl group is attached to the third carbon of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Mechanism of Action
Mode of Action
It is known that brominated compounds often interact with biological targets through halogen bonding, which can influence the structure and function of proteins and other macromolecules .
Pharmacokinetics
It is known that the compound’s molecular weight (22104 g/mol ) falls within the range generally favorable for oral bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s stability and activity. For 1-Bromo-3-(2,2-difluoroethyl)benzene, it is recommended to be stored at 4°C , suggesting that it may be sensitive to temperature.
Preparation Methods
The synthesis of 1-Bromo-3-(2,2-difluoroethyl)benzene typically involves the bromination of 3-(2,2-difluoroethyl)benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually performed in an inert solvent such as carbon tetrachloride or chloroform at a temperature range of 0-50°C .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Bromo-3-(2,2-difluoroethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields 3-(2,2-difluoroethyl)phenol, while oxidation results in 3-(2,2-difluoroethyl)benzoic acid .
Scientific Research Applications
1-Bromo-3-(2,2-difluoroethyl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals, including liquid crystals and polymers.
Comparison with Similar Compounds
1-Bromo-3-(2,2-difluoroethyl)benzene can be compared with other similar compounds such as:
1-Bromo-2,2,2-trifluoroethylbenzene: This compound has a trifluoroethyl group instead of a difluoroethyl group, which can result in different reactivity and applications.
1-Bromo-3-(trifluoromethoxy)benzene:
1-Bromo-3-(1,1-difluoroethyl)benzene: This compound has a similar structure but with a different substitution pattern, affecting its reactivity and applications.
Properties
IUPAC Name |
1-bromo-3-(2,2-difluoroethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,8H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJPWXXEWAFBSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379364-29-0 |
Source
|
Record name | 1-bromo-3-(2,2-difluoroethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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